3,4,6-trichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3,4,6-Trichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound with the molecular formula C16H8Cl3F3NOS. This compound is known for its unique structural features, which include multiple halogen substitutions and a benzothiophene core. It is utilized in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-trichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: Halogen atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4,6-Trichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,4,6-trichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s halogenated structure allows it to form strong interactions with these targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
3,4,6-Trichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide stands out due to its multiple halogen substitutions and benzothiophene core, which confer unique chemical and physical properties. These features make it particularly useful in applications requiring high reactivity and specificity.
Properties
Molecular Formula |
C16H7Cl3F3NOS |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
3,4,6-trichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H7Cl3F3NOS/c17-8-5-10(18)12-11(6-8)25-14(13(12)19)15(24)23-9-3-1-2-7(4-9)16(20,21)22/h1-6H,(H,23,24) |
InChI Key |
ATNFAANYFLGTKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3Cl)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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